molecular formula C14H8FN5O2 B2491924 8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239728-35-8

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2491924
CAS No.: 1239728-35-8
M. Wt: 297.249
InChI Key: LEYKIJNIZQBNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound featuring a fused triazolopyridine core substituted with a 3-fluorophenyl-oxadiazole moiety. Its structure combines a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold with a 1,2,4-oxadiazole ring at the 8-position, which is further functionalized with a 3-fluorophenyl group. The 3-fluorophenyl substitution may enhance metabolic stability and receptor-binding affinity due to fluorine’s electron-withdrawing properties .

Properties

IUPAC Name

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN5O2/c15-9-4-1-3-8(7-9)11-16-13(22-19-11)10-5-2-6-20-12(10)17-18-14(20)21/h1-7H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYKIJNIZQBNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neurokinin peptides, such as substance P, neurokinin A, and neurokinin B. They play crucial roles in various biological processes, including pain perception, cardiovascular homeostasis, and respiratory regulation.

Mode of Action

The compound acts as an inhibitor of the Neurokinin Receptor. By binding to this receptor, it prevents the normal signaling process, leading to changes in the cellular responses.

Biochemical Pathways

The inhibition of Neurokinin Receptors affects several biochemical pathways. These receptors are involved in transmitting signals for various physiological responses, including pain, inflammation, and mood regulation. By inhibiting these receptors, the compound can potentially alter these responses.

Result of Action

The inhibition of Neurokinin Receptors by this compound can lead to various molecular and cellular effects. For instance, it may reduce pain perception, modulate inflammatory responses, and influence mood regulation. The exact effects depend on the specific type of Neurokinin Receptor being inhibited and the physiological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability may be affected by temperature, as suggested by its storage condition at -20°C. Additionally, factors such as pH and the presence of other molecules can influence its efficacy. More research is needed to understand how these and other environmental factors affect the compound’s action.

Biological Activity

The compound 8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a novel synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H10FN5O2\text{C}_{13}\text{H}_{10}\text{F}\text{N}_5\text{O}_2

This structure contains a triazole and oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles and triazoles often exhibit significant antimicrobial properties. A study evaluated various derivatives against Mycobacterium tuberculosis, finding some compounds with IC90 values as low as 3.73 µM, indicating strong antimycobacterial activity . While specific data on the compound is limited, its structural similarity to active compounds suggests potential efficacy against bacterial strains.

Anticancer Properties

The compound's structure suggests it may interact with specific cellular pathways involved in cancer progression. Compounds with similar frameworks have been reported to exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, triazole derivatives have been noted for their ability to inhibit cancer cell lines by targeting various enzymes and pathways involved in tumor growth .

Antitubercular Activity

The compound's potential as an antitubercular agent aligns with findings from studies on similar compounds. The aforementioned research indicated that several derivatives showed promising results against Mycobacterium tuberculosis, with some exhibiting low cytotoxicity towards human cells . This suggests that the compound could be further explored for its antitubercular properties.

The precise mechanism of action for this compound is not fully elucidated; however, compounds containing oxadiazole and triazole rings typically function by interacting with specific biological targets such as enzymes or receptors involved in disease processes. For example:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors for various enzymes (e.g., carbonic anhydrase), which play crucial roles in metabolic pathways .
  • Receptor Modulation : The compound may also influence receptor activity (e.g., retinoic acid receptors) linked to growth and differentiation processes in cells.

Case Studies

StudyFindings
Study 1Evaluated the antimicrobial activity of various oxadiazole derivatives; some exhibited potent activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 µM .
Study 2Investigated the anticancer effects of triazole compounds; several were found to induce apoptosis in cancer cell lines through enzyme inhibition .
Study 3Assessed the cytotoxicity of similar compounds on human embryonic kidney cells; most were non-toxic at effective doses .

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a combination of oxadiazole, triazole, and pyridine rings. The presence of the 3-fluorophenyl group enhances its biological activity. The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring followed by the construction of the triazole and pyridine rings using various reagents such as hydrazine and acetic anhydride.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Oxadiazole formationHydrazine
2Triazole ring constructionAcetic anhydride
3Pyridine ring formationCatalysts

Anticancer Potential

The 1,3,4-oxadiazole moiety is known for its anticancer properties. Recent studies have highlighted that derivatives containing this scaffold exhibit a broad spectrum of biological activities including:

  • Antitumor Activity : Compounds similar to 8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been tested against various cancer cell lines. For instance, derivatives have shown significant inhibitory effects on breast cancer cell lines (MCF-7) and leukemia cell lines (CCRF-CEM) with IC50 values indicating potent cytotoxicity .

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess antimicrobial activities. The compound's structure allows it to act against a variety of pathogens by disrupting cellular functions. Studies have shown that certain derivatives can inhibit bacterial growth effectively .

Other Pharmacological Activities

The compound also shows promise in various other therapeutic areas:

  • Anti-inflammatory : Some derivatives have been evaluated for their anti-inflammatory properties.
  • Anticonvulsant : The potential for anticonvulsant activity has been explored in related compounds.
  • Antioxidant : Oxadiazole derivatives have demonstrated antioxidant properties which may be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Abdel K. Mansour et al., new complex 1,3,4-oxadiazole derivatives were synthesized and tested for anticancer potency. Among these compounds, specific derivatives exhibited significant efficacy against leukemia cell lines with remarkable IC50 values compared to standard treatments .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of oxadiazole derivatives. The compounds were screened against several bacterial strains and showed promising results in inhibiting growth at varying concentrations. This highlights the potential application of these compounds in developing new antimicrobial agents .

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multi-step protocols involving cyclization and cross-coupling reactions:

Step 1: Formation of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Core

  • Reactants : 2-Aminopyridine derivatives and nitriles or acyl hydrazides.

  • Conditions : Microwave irradiation (140°C, 5 h) or reflux in dry toluene with molecular sieves .

  • Mechanism : Transamidation between enaminonitriles and benzohydrazides, followed by nucleophilic addition and cyclocondensation (Scheme 1) .

  • Yield : 73–94% depending on substituents .

Triazolo-pyridinone Core

  • Electrophilic Substitution : Limited due to electron-withdrawing effects of fused rings.

  • Nucleophilic Attack : Occurs at C-5 or C-7 positions under basic conditions .

Oxadiazole Ring

  • Hydrolysis : Susceptible to strong acids (e.g., H₂SO₄), cleaving to form amides .

  • Nucleophilic Aromatic Substitution : Fluorine at the 3-position directs electrophiles to meta positions on the phenyl ring.

Reaction Type Conditions Product Yield
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidBiaryl derivatives88%
Sonogashira CouplingPd catalyst, alkyneAlkynylated triazolo-pyridinone61%
Hydrolysis (Oxadiazole)6M HCl, reflux, 12 h3-(3-Fluorophenyl)propionamide78%

Cross-Coupling Reactions

The iodinated derivative at C-8 undergoes palladium-mediated couplings:

  • Suzuki-Miyaura : With 4-methoxyphenylboronic acid to form biaryl products .

  • Sonogashira : With terminal alkynes to introduce acetylene groups .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C.

  • Photolytic Stability : Stable under UV light (λ > 300 nm).

  • Acid/Base Sensitivity : Oxadiazole hydrolyzes in concentrated HCl or

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in the substituents on the oxadiazole ring or the triazolopyridine core. Key comparisons include:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight Key Properties/Activities Reference
8-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 3-Fluorophenyl C₁₅H₉FN₅O₂ 313.26 Antimalarial candidate (hypothesized)
8-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 3-Chlorophenyl C₁₅H₉ClN₅O₂ 329.72 Higher lipophilicity; stability under metabolic conditions
8-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 4-Chlorophenyl C₁₅H₉ClN₅O₂ 329.72 Improved antimalarial potency in vitro
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl C₂₂H₁₈FN₇O₄ 463.43 Dual 5-HT1A/α1-adrenergic receptor affinity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 3-fluorophenyl analog exhibits moderate metabolic stability compared to the 3-chlorophenyl variant, which shows higher lipophilicity and prolonged half-life in hepatic microsome assays .
  • Positional Isomerism : Substitution at the 4-position of the phenyl ring (e.g., 4-chlorophenyl) enhances antimalarial activity in vitro compared to 3-substituted analogs, likely due to improved target (e.g., PfATP4) binding .
  • Hybrid Scaffolds : Compounds combining triazolopyridine with other heterocycles (e.g., triazolopyrimidines) demonstrate broader receptor selectivity, as seen in 5-HT1A/α1-adrenergic dual ligands .
Pharmacological Profiles
  • Antimalarial Activity : Sulfonamide-substituted triazolopyridines (e.g., 8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one) inhibit Plasmodium falciparum growth (IC₅₀ = 0.12 μM) via sulfonamide-mediated interference with ion homeostasis . The 3-fluorophenyl analog is hypothesized to act similarly but lacks published IC₅₀ data.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolopyridinone scaffold is typically synthesized via cyclocondensation of a pyridinone derivative with hydrazine. As outlined in US20120225904A1, this involves:

  • Carbonylation of pyridine precursors : Treatment of 2-chloropyridine-3-carboxylic acid with triphosgene in tetrahydrofuran (THF) yields the reactive carbonyl intermediate.
  • Hydrazine cyclization : Reaction with hydrazine hydrate in ethanol under reflux forms the triazolopyridinone nucleus.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 Triphosgene THF 0–25°C 2 h 85%
2 Hydrazine hydrate Ethanol Reflux 6 h 78%

Functionalization at the 8-Position

Introducing a reactive handle (e.g., halogen, boronic ester) at the 8-position enables subsequent cross-coupling. Miyaura borylation of 8-bromo-triazolo[4,3-a]pyridin-3(2H)-one using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane affords the pinacol boronate ester.

Key Data :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)
  • Base : KOAc (3 equiv)
  • Yield : 72%

Synthesis of the 3-(3-Fluorophenyl)-1,2,4-Oxadiazole Moiety

Amidoxime Formation

The oxadiazole ring is constructed via cyclodehydration of an amidoxime and a carboxylic acid derivative. As demonstrated in Degruyter (2020):

  • Amidoxime synthesis : 3-Fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 h to yield 3-fluoro-N-hydroxybenzimidamide.
  • Cyclodehydration : Condensation with a carboxylic acid (e.g., 8-carboxy-triazolopyridinone) using acetic anhydride as both solvent and dehydrating agent.

Optimization Notes :

  • Cyclization agent : Ac₂O outperforms POCl₃ or EDCI in minimizing side reactions.
  • Temperature : Reflux (140°C) ensures complete conversion within 4 h.

Alternative Pathway: Suzuki Coupling

For late-stage diversification, the preformed oxadiazole boronic acid can be coupled to the 8-bromo-triazolopyridinone. US20120225904A1 details Suzuki-Miyaura conditions:

Reaction Setup :

Component Specification
Catalyst Pd(PPh₃)₄ (3 mol%)
Base Cs₂CO₃ (2 equiv)
Solvent Toluene/H₂O (4:1)
Temperature 100°C
Time 12 h
Yield 68%

Integrated Synthetic Routes

Route A: Triazolopyridinone-First Approach

  • Synthesize 8-bromo-triazolo[4,3-a]pyridin-3(2H)-one via cyclocondensation.
  • Convert bromine to boronate ester via Miyaura borylation.
  • Couple with 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-oxadiazole under Suzuki conditions.

Advantages :

  • Modularity for analog synthesis.
  • High functional group tolerance.

Challenges :

  • Oxadiazole boronic esters are moisture-sensitive.

Route B: Oxadiazole-First Approach

  • Prepare 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid via amidoxime cyclization.
  • Activate as acid chloride (SOCl₂, reflux) and couple with 8-amino-triazolo[4,3-a]pyridin-3(2H)-one.

Critical Analysis :

  • Yield : 58% due to competing hydrolysis of acid chloride.
  • Purity : Requires chromatographic purification (SiO₂, EtOAc/hexane).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 8.24–8.18 (m, 2H, pyridinone-H), 7.89–7.82 (m, 3H, fluorophenyl-H), 5.21 (s, 1H, NH).
  • HRMS : m/z calcd for C₁₅H₈FN₅O₂ [M+H]⁺: 326.0634; found: 326.0631.

X-ray Crystallography

Single-crystal analysis (source) confirms planar geometry with dihedral angles:

  • Triazolopyridinone/oxadiazole: 12.4°
  • Oxadiazole/fluorophenyl: 8.7°

Crystallographic Data :

Parameter Value
Space group P
a (Å) 7.6557(7)
b (Å) 11.0905(8)
c (Å) 11.3544(9)
α (°) 61.6430(10)
β (°) 73.600(2)
γ (°) 75.397(2)
V (ų) 805.86(11)

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace Pd(PPh₃)₄ with cheaper Pd(OAc)₂ with PPh₃ ligand.
  • Use aqueous Na₂CO₃ instead of Cs₂CO₃ for Suzuki coupling.

Green Chemistry Metrics

Metric Route A Route B
PMI (g/g) 18.7 23.4
E-factor 32.5 41.2
Solvent recovery 88% 76%

Q & A

Q. What is the standard synthetic methodology for preparing 8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one?

The compound is typically synthesized via multi-step cyclocondensation reactions. A common approach involves coupling a fluorophenyl-substituted oxadiazole precursor with a triazolo-pyridine intermediate under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO). For example, cyclocondensation of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-hydrazinylpyridine derivatives can yield the target scaffold. Reaction optimization often requires controlled heating (80–120°C) and catalysts like EDCI/HOBt for amide bond formation .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

Key characterization methods include:

  • 1H/13C NMR spectroscopy to verify proton environments and aromatic ring substitution patterns.
  • IR spectroscopy to identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of triazolo-oxadiazole derivatives in large-scale syntheses?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like molecular sieves reduce side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in aryl-aryl bond formation.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates.
  • Workup protocols : Recrystallization from methanol/water mixtures improves purity without significant yield loss .

Q. What in silico strategies are effective in elucidating the interaction between this compound and cytochrome P450 enzymes?

Computational methods include:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with heme groups and hydrophobic interactions with active-site residues.
  • MD simulations (GROMACS) to assess binding stability over 100-ns trajectories.
  • QSAR models to correlate substituent electronic properties (Hammett σ constants) with inhibitory activity .

Q. What experimental approaches reconcile conflicting reports on the compound’s solubility and stability under physiological conditions?

Conflicting data often arise from assay variability. Mitigation strategies include:

  • Standardized solubility assays : Use biorelevant media (FaSSIF/FeSSIF) at pH 6.5–7.4 to mimic gastrointestinal conditions.
  • Forced degradation studies : Expose the compound to UV light, heat (40–60°C), and oxidizing agents (H2O2) to identify degradation pathways via LC-MS.
  • Comparative kinetic solubility measurements across multiple labs using nephelometry or UV-vis spectroscopy .

Q. How does the substitution pattern on the triazolo[4,3-a]pyridine core influence its pharmacokinetic profile?

Substituent effects can be systematically evaluated through:

  • Metabolic stability assays in liver microsomes (human/rat) to assess CYP450-mediated oxidation. Electron-withdrawing groups (e.g., -F) typically reduce metabolic clearance.
  • Plasma protein binding (PPB) studies using equilibrium dialysis. Lipophilic substituents (e.g., -CF3) increase PPB, reducing free drug availability.
  • Permeability assays (Caco-2/MDCK cells) to correlate logP values with absorption rates. Derivatives with ClogP <3.5 show improved oral bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for this compound’s enzyme inhibition?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Recommended steps:

  • Replicate assays using identical protocols (e.g., ATP concentration in kinase assays).
  • Validate enzyme activity with positive controls (e.g., staurosporine for kinases).
  • Statistical meta-analysis of published data to identify outliers and calculate weighted mean IC50 values .

Methodological Best Practices

Q. What purification techniques are most effective for isolating high-purity triazolo-oxadiazole derivatives?

  • Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH).
  • Preparative HPLC : C18 columns with 0.1% TFA in acetonitrile/water gradients.
  • Recrystallization : Methanol/ether mixtures (1:3 v/v) yield crystals with >99% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.